molecular formula C20H30BNO4S B7955494 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester

4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester

Cat. No.: B7955494
M. Wt: 391.3 g/mol
InChI Key: IPBOCFAHEIXPIX-UHFFFAOYSA-N
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Description

4-[(N-Boc-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is a boronic ester derivative characterized by a phenylboronic acid core functionalized with a thioether-linked N-Boc-protected azetidine ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents compared to free boronic acids . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules in medicinal chemistry and materials science. Its N-Boc group provides orthogonal protection for the azetidine amine, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-14(9-11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBOCFAHEIXPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC3CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-BOC-Azetidine-3-Iodide

Starting Material : N-BOC-azetidine-3-ol (derived from commercial sources or via Boc protection of azetidin-3-ol).
Reaction :

  • Iodination : Treat N-BOC-azetidine-3-ol with iodine (I2I_2), triphenylphosphine (PPh3PPh_3), and imidazole in dichloromethane (DCM) at 0°C to room temperature.

  • Yield : ~85–90%.
    Mechanism : Mitsunobu-like conditions facilitate hydroxyl-to-iodide conversion via in situ formation of the mesylate intermediate.

C–S Bond Formation via Nucleophilic Substitution

Reactants :

  • N-BOC-azetidine-3-iodide (1.2 equiv).

  • 4-Bromothiophenol (1.0 equiv).
    Conditions :

  • Base : Cs2CO3Cs_2CO_3 (2.5 equiv) in anhydrous DMF at 80°C for 12–16 h under nitrogen.

  • Solvent : DMF (0.1 M concentration).
    Outcome :

  • Product : 4-Bromo-N-BOC-azetidine-3-sulfanylbenzene.

  • Yield : 70–75%.
    Key Considerations :

  • Exclusion of moisture prevents thiol oxidation.

  • Excess iodide ensures complete substitution.

Miyaura Borylation for Boronic Ester Installation

Reactants :

  • 4-Bromo-N-BOC-azetidine-3-sulfanylbenzene (1.0 equiv).

  • Bis(pinacolato)diboron (B2pin2B_2pin_2, 1.5 equiv).
    Catalyst System :

  • Palladium Source : Pd(dppf)Cl2Pd(dppf)Cl_2 (5 mol%).

  • Base : Potassium acetate (KOAcKOAc, 3.0 equiv).
    Conditions :

  • Solvent : 1,4-Dioxane (0.2 M) at 110°C for 12–24 h under argon.
    Workup :

  • Filtration through Celite, column chromatography (hexane/ethyl acetate, 10:1).

  • Product : this compound.

  • Yield : 65–70%.

Alternative Methods and Optimization

Mechanochemical Boronic Ester Formation

Procedure :

  • Grind 4-bromo-N-BOC-azetidine-3-sulfanylbenzene with B2pin2B_2pin_2 and KOAcKOAc in a ball mill for 2 h.
    Advantages :

  • Solvent-free, reduced reaction time (2 h vs. 12 h).

  • Yield : Comparable (60–65%).

Palladium-Catalyzed C–S Coupling

Reactants :

  • 4-Iodophenylboronic acid pinacol ester (1.0 equiv).

  • N-BOC-azetidine-3-thiol (1.2 equiv).
    Conditions :

  • Catalyst : CuICuI (10 mol%) with 1,10-phenanthroline (20 mol%) in DMF at 100°C.
    Outcome :

  • Direct coupling avoids separate borylation steps.

  • Yield : 55–60%.

Analytical Data and Characterization

Spectral Data

  • 1H^1H NMR (400 MHz, CDCl3_3):

    • δ 1.28 (s, 12H, pinacol CH3_3), 1.47 (s, 9H, Boc CH3_3), 3.45–3.60 (m, 4H, azetidine CH2_2), 4.25 (m, 1H, azetidine CH), 7.35 (d, J=8.4J = 8.4 Hz, 2H, Ar–H), 7.62 (d, J=8.4J = 8.4 Hz, 2H, Ar–H).

  • 11B^{11}B NMR : δ 30.1 (characteristic of boronic esters).

Purity and Yield Optimization

ParameterStandard MethodMechanochemical Method
Reaction Time (h)12–242
Solvent Use1,4-DioxaneNone
Isolated Yield (%)65–7060–65
Purity (HPLC, %)>98>95

Challenges and Troubleshooting

Common Issues

  • Boronic Ester Hydrolysis : Avoid aqueous workup; use anhydrous conditions during Miyaura borylation.

  • Thiol Oxidation : Conduct C–S coupling under inert atmosphere with degassed solvents.

Scalability

  • Industrial Adaptation : Continuous flow reactors improve throughput for Miyaura borylation (90% yield at 100 g scale) .

Chemical Reactions Analysis

4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of this compound is in the formation of carbon-carbon (C–C), carbon-nitrogen (C–N), and carbon-oxygen (C–O) bonds through Suzuki-Miyaura cross-coupling reactions . This reaction allows for the efficient coupling of boronic acids with various electrophiles under palladium catalysis, which is essential for synthesizing complex organic molecules . The pinacol ester group enhances both the solubility and reactivity of the compound, making it suitable for diverse reaction conditions.

Pharmaceutical Intermediates

The BOC-protected azetidine functionality serves as a removable protecting group, which is advantageous in the synthesis of pharmaceutical intermediates and bioactive compounds. This feature allows chemists to control reactivity and selectivity during synthetic pathways, thereby facilitating the development of new therapeutic agents .

Material Science

In material science, this compound can be utilized for functionalizing polymers and creating advanced materials with tailored properties. The incorporation of boronic acid moieties into polymer matrices can enhance their mechanical and thermal properties, leading to innovative applications in coatings, adhesives, and composites .

Case Study 1: Drug Development

Research has demonstrated that derivatives of phenylboronic acids exhibit significant activity against various biological targets. For instance, studies have shown that compounds similar to 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid can inhibit enzymes involved in cancer progression. The ability to modify the azetidine group allows for the optimization of binding affinity and selectivity towards specific targets .

Case Study 2: Polymer Functionalization

In a study focused on enhancing polymer properties, researchers incorporated phenylboronic acid derivatives into a polyolefin matrix. The resulting materials exhibited improved mechanical strength and thermal stability compared to unmodified polymers. This application highlights the versatility of boronic acids in modifying material characteristics for industrial applications .

Mechanism of Action

The mechanism of action of 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid pinacol ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic molecules under mild conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features

Compound Name Key Substituent/Functional Group Applications Molecular Weight (g/mol) CAS Number
4-[(N-Boc-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester N-Boc-azetidine, thioether linkage Drug discovery, cross-coupling reactions ~400 (estimated) Not explicitly listed
4-(N,N-Dimethylamino)phenylboronic acid pinacol ester N,N-Dimethylamino group Fluorescent probes, Suzuki reactions 247.11 Not provided
4-(Hydroxymethyl)phenylboronic acid pinacol ester Hydroxymethyl group ROS-responsive drug delivery, glucose sensors 222.09 Not provided
3-[4-(N-Boc)Piperazin-1-yl]phenylboronic acid pinacol ester N-Boc-piperazine Targeted drug delivery, PROTAC synthesis 388.31 540752-87-2
4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester Fluoro, trifluoromethyl groups Fluorinated drug intermediates 290.06 445303-14-0

Key Observations :

  • Solubility: The target compound’s pinacol ester group ensures high solubility in polar solvents (e.g., acetone, chloroform), similar to other pinacol esters . However, the bulky N-Boc-azetidine-thioether moiety may reduce solubility in non-polar solvents like methylcyclohexane compared to simpler derivatives (e.g., 4-acetylphenylboronic acid pinacol ester) .
  • Reactivity : Unlike electron-deficient boronic esters (e.g., 4-formyl-3-nitrophenylboronic acid pinacol ester), the target compound’s electron-rich aromatic ring facilitates nucleophilic cross-coupling reactions . Its thioether linkage also enables post-functionalization via oxidation to sulfones or sulfoxides .
  • Biological Applications : While 4-(hydroxymethyl)phenylboronic acid pinacol ester is widely used in ROS-responsive hydrogels for diabetic wound healing , the target compound’s azetidine group may enhance membrane permeability in drug candidates due to its rigid, compact structure .

Table 2: Reaction Performance in Suzuki-Miyaura Coupling

Compound Catalyst Loading (Pd) Yield (%) Key Reference
This compound 1 mol% Pd(PPh₃)₄ 85–90
4-(Diphenylamino)phenylboronic acid pinacol ester 2 mol% Pd(OAc)₂ 78
3-Chloro-4-cyanophenylboronic acid pinacol ester 1.5 mol% PdCl₂ 72

Insights :

  • The target compound achieves high coupling efficiency at low palladium loadings, comparable to electron-deficient derivatives like 3-chloro-4-cyanophenylboronic acid pinacol ester. This is attributed to the electron-donating thioether and N-Boc groups stabilizing the transition state .
  • In contrast, 4-(diphenylamino)phenylboronic acid pinacol ester requires higher catalyst loading due to steric hindrance from the diphenylamino group .

Biological Activity

4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester (CAS Number: 2377611-68-0) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a boronic acid moiety, a sulfur-containing azetidine group, and a pinacol ester, making it a versatile building block in chemical reactions, particularly in the formation of C–C, C–N, and C–O bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure allows for various biological applications, particularly in the development of anti-cancer agents.

  • Molecular Formula : C20_{20}H30_{30}BNO4_4S
  • Molar Mass : 391.33 g/mol
  • Appearance : Typically presented as a white to off-white solid.

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules, facilitating interactions that can inhibit or modulate biological pathways. The boronic acid group is known for its ability to bind to diols in glycoproteins and other biomolecules, which can affect cellular signaling pathways and metabolic processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid. For instance, similar boronic acid derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.

Case Study : A study investigated the effects of boronic acid derivatives on MCF-7 cells, reporting that these compounds exhibited substantial growth inhibition at concentrations ranging from 250 to 300 µg/mL. The mechanisms involved included apoptosis induction and cell cycle arrest, demonstrating the potential for these compounds as therapeutic agents against breast cancer .

CompoundCell LineConcentration (µg/mL)Effect
Boronic Acid DerivativeMCF-7250Significant growth inhibition
Boronic Acid DerivativeMCF-7300Induction of apoptosis

Toxicology and Safety

Safety data indicate that while 4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid is generally handled with caution due to its potential irritant properties (H315: Causes skin irritation), it is essential to follow appropriate safety protocols during synthesis and application.

Q & A

Q. What mechanisms govern oxidative cleavage of pinacol esters in aqueous environments?

  • Methodology :
  • Expose esters to NaIO₄ (1.2 equiv.) in THF/H₂O (4:1 v/v) at 25°C for 4 hours. Monitor boronic acid formation via ¹¹B NMR (δ 28–30 ppm for esters → δ 18–20 ppm for acids) .
  • Kinetic Insight : Cleavage rates depend on steric hindrance; N-BOC-azetidine groups slow hydrolysis by 30% compared to unsubstituted analogs .

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